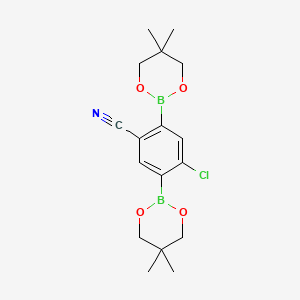
3-(chloromethyl)-1-phenyl-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and procedures used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
Physical properties include color, density, melting point, boiling point, etc. Chemical properties involve how the compound reacts or changes when it comes into contact with other substances .Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Development
One notable application involves the synthesis of pyrazoles with functionalized substituents, highlighting a method for creating 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles. These compounds serve as precursors for developing ligands by nucleophilic substitution reactions. The synthesized ligands, featuring side chains attached to carbon 3 (C3), are significant for their potential use in coordination chemistry and catalysis. The placement of a ligating side chain on C3, rather than on a ring nitrogen, allows the unbound ring nitrogen and its attached proton to be available for hydrogen bonding, which could be strategically advantageous in designing metal complexes and catalysts (Grotjahn et al., 2002).
One-Pot Synthesis Techniques
Research has also focused on developing one-pot synthesis methods for generating functionalized 3-aryl-1-phenyl-1H-pyrazoles. These methods offer efficient routes to pyrazole derivatives by trapping intermediates generated from the reaction of acetylenic esters. Such synthetic strategies are valuable for creating compounds with potential applications in materials science and as intermediates for further chemical transformations (Yavari et al., 2010).
Structural and Tautomeric Studies
Investigations into the tautomerism and structural aspects of pyrazole derivatives, including those related to 3-(chloromethyl)-1-phenyl-1H-pyrazole, contribute to a deeper understanding of their chemical behavior. This research is crucial for the design of compounds with specific electronic and physical properties, which can be applied in various scientific fields, including drug discovery and material science (Arbačiauskienė et al., 2018).
Material Science and Photophysical Properties
Studies have utilized this compound derivatives to develop highly efficient organic crystalline solids exhibiting deep-blue fluorescence. Such materials are promising for applications in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging, showcasing the versatility of pyrazole derivatives in material science and technology (Tang et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYEGYNFYXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


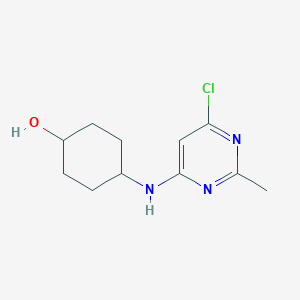
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
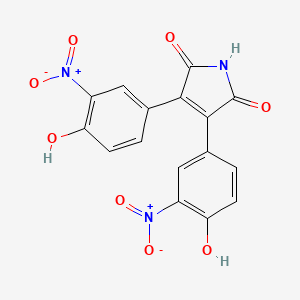
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)
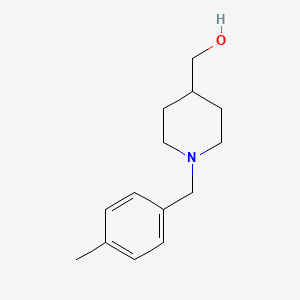
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)

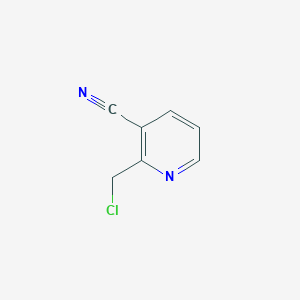
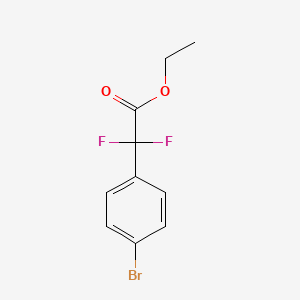
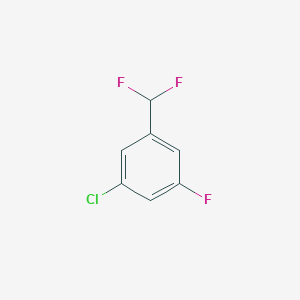
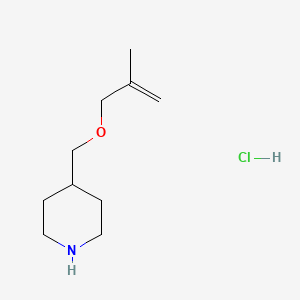
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)
